![molecular formula C9H16ClN5 B166565 Sebuthylazine CAS No. 7286-69-3](/img/structure/B166565.png)
Sebuthylazine
Overview
Description
Sebuthylazine is a synthetic compound with the molecular formula C9H16ClN5 . It was primarily used as a herbicide .
Molecular Structure Analysis
Sebuthylazine has a molecular weight of 229.71 . The molecular structure of Sebuthylazine includes 5 freely rotating bonds, 5 hydrogen bond acceptors, and 2 hydrogen bond donors .Physical And Chemical Properties Analysis
Sebuthylazine has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±25.0 °C at 760 mmHg, and a flash point of 183.6±23.2 °C . It also has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 186.4±3.0 cm3 .Scientific Research Applications
Herbicide Application
Sebuthylazine is primarily used as a herbicide . It has been used in combination with other substances for weed control. Some of the pests it controls include Pigweed, Fathen, and Quinoa grass . It has been applied in various crops such as Potatoes, Corn, Cotton, Peas, Peanuts, and Tobacco .
Environmental Contaminant
Sebuthylazine can act as an environmental contaminant . It is a minor or unwanted substance that can be introduced into the environment and can have undesired effects .
Xenobiotic
Sebuthylazine is considered a xenobiotic . A xenobiotic is a compound that is foreign to a living organism. Principal xenobiotics include drugs, carcinogens, and various compounds that have been introduced into the environment by artificial means .
Agrochemical
Sebuthylazine is an agrochemical . An agrochemical is a substance that is used in agriculture or horticulture .
DNA Damage Repair Inhibitor
Sebuthylazine-2-hydroxy, a derivative of Sebuthylazine, acts as a potent inhibitor of PARP-1 , essentially hindering its ability to repair DNA damage. This has particular relevance in cancer treatment.
Cancer Research
Sebuthylazine-2-hydroxy has gained interest for its potential applications in cancer research . Cancerous cells often rely heavily on functional DNA repair pathways to survive and resist therapies.
Mechanism of Action
Sebuthylazine, also known as Sebuthylazin, is a triazine herbicide . It has been used in combination with other substances for weed control . Here is a detailed analysis of its mechanism of action:
Target of Action
Sebuthylazine primarily targets the photosystem II (PS II) in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy.
Mode of Action
Sebuthylazine acts as a selective, systemic herbicide . It is absorbed by the roots and translocated throughout the plant . The compound binds to the serine 264 residue of the D1 protein in photosystem II . This binding inhibits the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy . As a result, the plant cannot produce the ATP and NADPH needed for growth and survival, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by Sebuthylazine is photosynthesis . By inhibiting photosystem II, Sebuthylazine disrupts the light-dependent reactions of photosynthesis. This prevents the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis. As a result, the plant cannot convert carbon dioxide into glucose, a process that is vital for its growth and survival .
Pharmacokinetics
It is known that the compound is selectively absorbed by the roots and translocated throughout the plant . The impact of these properties on the bioavailability of Sebuthylazine is currently unknown.
Result of Action
The primary result of Sebuthylazine’s action is the death of the plant. By inhibiting photosynthesis, the compound prevents the plant from producing the energy and reducing power it needs to survive . This leads to the death of the plant, thereby controlling the growth of weeds .
properties
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRUVKZGXNSXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058171 | |
Record name | Sebuthylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sebuthylazine | |
CAS RN |
7286-69-3 | |
Record name | Sebuthylazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7286-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sebuthylazine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sebuthylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sebuthylazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEBUTHYLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8E41EOQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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